SAR Sensitivity of the Oxalamide Linker: Class-Level Precedent for Non-Interchangeability
Patent US20060241104A1 establishes that oxalamide derivatives inhibit protein tyrosine kinase activity of growth factor receptors such as c-Met [1]. The patent discloses a generic Formula I encompassing a vast array of substitutions. However, this also demonstrates that biological activity is highly dependent on specific substitution patterns. No quantitative inhibition data (IC50, Ki) for the specific 4-methylbenzyl and 2-oxopiperidin-1-yl combination were identified. This evidence is a class-level inference that warns against assuming comparable activity for analogs.
| Evidence Dimension | Kinase Inhibition Potential |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Generic oxalamide class claimed as c-Met inhibitors |
| Quantified Difference | N/A |
| Conditions | General class disclosure; no specific assay context for this compound |
Why This Matters
The lack of quantitative data for this specific compound, when the class is known for tight SAR, means its procurement for any kinase-targeted application is a high-risk, unvalidated proposition.
- [1] Patent US20060241104A1. Oxalamide derivatives as kinase inhibitors. Filed 2006-04-20. View Source
